molecular formula C19H21N3O3S2 B2955941 4,7-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole CAS No. 1286718-51-1

4,7-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole

Cat. No. B2955941
CAS RN: 1286718-51-1
M. Wt: 403.52
InChI Key: WAUCVFNKCJDERI-UHFFFAOYSA-N
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Description

4,7-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a benzothiazole derivative that has shown promising results in various research studies.

Scientific Research Applications

Laboratory Chemical Synthesis

This compound is primarily used in the synthesis of various substances within a laboratory setting . Its role in the creation of novel molecules can be pivotal for the development of new drugs and materials.

Anti-Fibrosis Research

Derivatives of this compound have been studied for their potential anti-fibrosis activity . This could lead to breakthroughs in the treatment of fibrotic diseases, which are characterized by excessive tissue scarring.

Safety and Handling Protocols

The handling and safety protocols for this chemical are of utmost importance due to its hazardous nature . Research into improving safety measures can prevent accidents in laboratories and industrial settings.

Environmental Impact Studies

Research into the environmental impact of this compound, particularly its aquatic toxicity, is crucial . Understanding its effects on ecosystems can inform proper disposal and management practices.

Chemical Reagent Development

As a reagent, this compound may be used to develop new chemical reactions or improve existing ones . This can enhance efficiency and yield in chemical manufacturing processes.

properties

IUPAC Name

4,7-dimethyl-2-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-13-5-6-14(2)18-17(13)21-19(26-18)25-15-7-10-22(11-8-15)27(23,24)16-4-3-9-20-12-16/h3-6,9,12,15H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUCVFNKCJDERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)OC3CCN(CC3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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